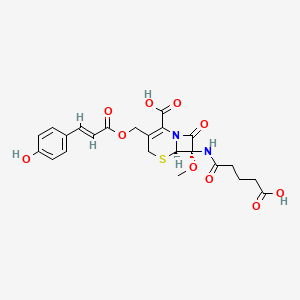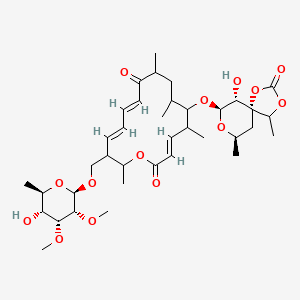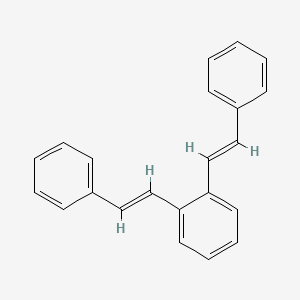
Kaempferitrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kaempferitrin is a complex organic compound known for its diverse biological activities. It is a flavonoid glycoside, which means it consists of a flavonoid moiety linked to sugar molecules. This compound is often found in various plants and has been studied for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferitrin typically involves the glycosylation of the flavonoid aglycone with appropriate sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of the flavonoid aglycone from plant sources followed by enzymatic glycosylation. This method is preferred due to its eco-friendliness and cost-effectiveness. The use of bioreactors and immobilized enzymes can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Kaempferitrin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydroflavonoids.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Ethers and esters of the flavonoid glycoside.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
Mecanismo De Acción
The biological effects of Kaempferitrin are primarily attributed to its ability to modulate various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
Apigenin-7-O-glucoside: A similar flavonoid glycoside with comparable antioxidant and anti-inflammatory properties.
Luteolin-7-O-glucoside: Another flavonoid glycoside known for its anticancer and neuroprotective effects.
Uniqueness
Kaempferitrin is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other flavonoid glycosides. This unique structure also contributes to its distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C27H30O14 |
|---|---|
Peso molecular |
578.5 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26+,27+/m0/s1 |
Clave InChI |
PUPKKEQDLNREIM-RPSBXBBBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Sinónimos |
3,7-bis-(alpha-6-deoxymannopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one kaempferitrin kaempferol 3,7-dirhamnoside lespedin lespenefril lespenephril |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)







![(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline](/img/structure/B1252948.png)




